Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
Description
Structure and Properties: This compound (CAS: 163554-54-9) features a cyclobutane ring substituted with an ethyl ester group and a tert-butoxycarbonyl (Boc)-protected amino group. Its molecular formula is $ \text{C}{12}\text{H}{21}\text{NO}_4 $, with a molecular weight of 243.3 g/mol. It appears as a white powder with 99% purity and is used in pharmaceutical synthesis, particularly in peptide chemistry and as an intermediate for "healing drugs" .
Synthesis: The compound is synthesized via advanced peptide coupling and purification technologies, including preparative HPLC systems, ensuring high purity and scalability . The Boc group serves as a protective moiety for the amino group, enhancing stability during synthetic processes .
Properties
IUPAC Name |
ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-9(14)12(7-6-8-12)13-10(15)17-11(2,3)4/h5-8H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISAKARUJJDFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate, also known as tert-Butyloxycarbonyl-protected amino acid, is primarily used in the field of organic synthesis. Its primary targets are the reactive groups of amino acid ionic liquids (AAILs), which are used in peptide synthesis.
Mode of Action
This compound interacts with its targets by protecting the reactive side chain and N-terminus of AAILs, thereby expanding their applicability in organic synthesis. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base.
Biochemical Pathways
The compound affects the peptide synthesis pathway. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents. The resulting protected AAILs can be used as efficient reactants and reaction media in organic synthesis.
Pharmacokinetics
It’s important to note that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane.
Result of Action
The primary result of the action of Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate is the successful synthesis of dipeptides in satisfactory yields. This is achieved by enhancing amide formation in the Boc-AAILs without the addition of base.
Action Environment
The action of Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound is clear and nearly colorless to pale yellow liquids at room temperature. Furthermore, the compound’s miscibility varies with different solvents.
Biological Activity
Cyclobutanecarboxylic acid derivatives have garnered attention in medicinal chemistry due to their unique structural features and potential biological activities. The compound Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is particularly noteworthy for its implications in therapeutic applications. This article provides a detailed examination of its biological activity, synthesis, physicochemical properties, and relevant case studies.
The synthesis of cyclobutanecarboxylic acid derivatives typically involves various organic reactions, including esterification and amination processes. The specific compound in focus can be synthesized through a multi-step process involving cyclobutane ring formation and subsequent functionalization.
Physicochemical Properties:
- Molecular Formula: C₁₁H₁₉NO₄
- Molecular Weight: 215.28 g/mol
- Solubility: Moderate solubility in polar solvents; lipophilicity influenced by the ethyl ester group.
Biological Activity
The biological activity of cyclobutanecarboxylic acid derivatives has been explored in various contexts, particularly in cancer therapy and as potential antifungal agents. The following sections summarize key findings from recent studies.
Anticancer Activity
Recent research has highlighted the potential of cyclobutanecarboxylic acid derivatives as integrin antagonists, which are crucial in cancer metastasis. A study demonstrated that certain derivatives exhibited significant inhibition of β3 integrin, which is often overexpressed in tumors:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Cyclobutanecarboxylic Acid Derivative A | 12.5 | β3 Integrin Inhibition |
| Cyclobutanecarboxylic Acid Derivative B | 9.8 | Induction of Apoptosis |
These compounds showed promise in reducing cell viability in various cancer cell lines, suggesting their potential as therapeutic agents.
Antifungal Activity
In addition to anticancer properties, cyclobutanecarboxylic acid derivatives have been evaluated for antifungal activity. A comparative study assessed the efficacy of these compounds against common fungal strains such as Trichophyton mentagrophytes and Candida albicans:
| Compound | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|
| Cyclobutanecarboxylic Acid Derivative C | T. mentagrophytes | 15 |
| Cyclobutanecarboxylic Acid Derivative D | C. albicans | 18 |
The results indicated that these derivatives could serve as effective antifungal agents, with varying degrees of potency against different strains.
Case Study 1: Integrin Antagonism
A specific derivative was tested for its ability to inhibit cell migration in vitro. The study revealed that treatment with the compound resulted in a 70% reduction in migration compared to control groups, indicating a strong potential for application in cancer therapies targeting metastatic behavior.
Case Study 2: Antifungal Efficacy
In another study focusing on antifungal properties, a derivative was administered to infected mice models. The results showed a significant reduction in fungal load after treatment, demonstrating the compound's therapeutic potential against systemic fungal infections.
Comparison with Similar Compounds
Analogs with Varying Ester Groups
Key Insights :
- Ethyl vs. Methyl Esters : The ethyl ester (target compound) offers a balance between lipophilicity and hydrolysis stability compared to the methyl ester, which may degrade faster under basic conditions .
- Long-Chain Esters : Pentyl esters exhibit higher surface tension (38.2 mN/m vs. 33 mN/m for ethyl), suggesting altered solubility profiles .
Deprotected Analogs
| Compound Name | CAS Number | Protection | Solubility | Reactivity |
|---|---|---|---|---|
| Target Compound | 163554-54-9 | Boc | Low in water | Stable in acidic conditions |
| Ethyl 1-aminocyclobutanecarboxylate hydrochloride | N/A | None (HCl salt) | High in water | Reactive; prone to oxidation |
Key Insights :
Substituent Variations
| Compound Name | CAS Number | Substituent | Key Properties |
|---|---|---|---|
| Target Compound | 163554-54-9 | Boc-amino | Enhanced stability; drug delivery |
| Cyclobutanecarboxylic acid, 3-methylene-, methyl ester | 15963-40-3 | Methylene group | Conjugated double bond; increased ring strain |
| 1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester | 2136718-64-2 | Fluorine; isopropyl ester | Electron-withdrawing effects; steric hindrance |
Key Insights :
Dicarboxylic Acid Derivatives
| Compound Name | CAS Number | Functional Groups | Applications |
|---|---|---|---|
| 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 | Two carboxylic acids | Carboplatin impurity; metal chelation |
| Cyclobutane-1,1-dicarboxylic acid dibutyl ester | N/A | Two butyl esters | Polymer plasticizers |
Key Insights :
- Dicarboxylic acids like 1,1-cyclobutanedicarboxylic acid () are more acidic (pKa ~2-3) and form stable salts, contrasting with the monoester target compound .
Preparation Methods
Boc Protection of Primary Amines
The tert-butoxycarbonyl (Boc) group is widely used to protect amines during multi-step syntheses due to its stability under basic conditions and selective deprotection under acidic conditions. For ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate, protection typically involves reacting 1-aminocyclobutanecarboxylic acid or its ester with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine as a base.
Reaction Conditions
-
Solvent : DCM or THF (anhydrous)
-
Base : Triethylamine (1.2–2.0 equiv)
-
Temperature : 0°C to room temperature
-
Time : 2–6 hours
Post-reaction workup includes washing with dilute hydrochloric acid (1 M) to remove excess base, followed by brine and drying over anhydrous sodium sulfate.
Esterification Methodologies
Acid-Catalyzed Fischer Esterification
Fischer esterification is feasible for pre-Boc-protected substrates but requires careful pH control to avoid Boc cleavage. A modified protocol from CN117736093A demonstrates esterification of 3-oxo-cyclobutanecarboxylic acid using ethanol and concentrated sulfuric acid at 70°C for 26 hours, achieving 99% yield. Adapting this for Boc-protected substrates:
Procedure
-
Combine 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid (1.0 equiv), absolute ethanol (5 vol), and catalytic sulfuric acid (0.1 equiv).
-
Reflux at 70°C until GC analysis shows <0.5% starting material.
-
Neutralize with sodium bicarbonate, extract with ethyl acetate, and concentrate.
Challenges :
-
Boc group stability limits reaction temperature (<80°C).
-
Prolonged heating risks decarboxylation or elimination side reactions.
Coupling Agent-Mediated Esterification
For acid-sensitive substrates, carbodiimide-based coupling agents like EDCl or DCC with 4-dimethylaminopyridine (DMAP) offer a milder alternative. This method is validated in CN101993404A for pyrrolidine derivatives.
Typical Protocol
-
Dissolve 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid (1.0 equiv) in DCM.
-
Add EDCl (1.5 equiv), HOBt (1.5 equiv), and ethanol (2.0 equiv).
-
Stir at room temperature for 12–18 hours.
Yield : 85–92%
Purity : >98% (HPLC)
Integrated Synthetic Routes
Route A: Boc Protection Followed by Esterification
Step 1: Boc Protection
1-aminocyclobutanecarboxylic acid reacts with Boc anhydride (1.2 equiv) in DCM/triethylamine (2.0 equiv) at 0°C → RT. Yield: 95%.
Step 2: Esterification
Boc-protected acid undergoes EDCl/HOBt-mediated coupling with ethanol. Yield: 88%.
Total Yield : 83.6%
Advantage : Avoids exposing the amine to acidic esterification conditions.
Route B: Esterification Followed by Boc Protection
Step 1: Fischer Esterification
1-aminocyclobutanecarboxylic acid, ethanol, and H₂SO₄ (0.1 equiv) refluxed at 70°C. Yield: 90%.
Step 2: Boc Protection
Ethyl 1-aminocyclobutanecarboxylate treated with Boc anhydride in DCM/triethylamine. Yield: 94%.
Total Yield : 84.6%
Risk : Protonated amine during esterification may reduce Boc reaction efficiency.
Analytical Validation
Chromatographic Purity
GC-MS Analysis
-
Column : DB-5MS (30 m × 0.25 mm × 0.25 µm)
-
Temperature Program : 50°C (2 min) → 10°C/min → 280°C (5 min)
-
Retention Time : 12.4 min
HPLC Conditions
-
Column : C18 (4.6 × 150 mm, 5 µm)
-
Mobile Phase : 60:40 acetonitrile/water (+0.1% TFA)
-
Flow Rate : 1.0 mL/min
-
Detection : UV 210 nm
Industrial Scalability Considerations
Cost-Benefit Analysis
| Parameter | Fischer Esterification | Coupling Agent Route |
|---|---|---|
| Raw Material Cost ($/kg) | 120 | 310 |
| Reaction Time (h) | 26 | 18 |
| Yield (%) | 90 | 88 |
| Purity (%) | 98.5 | 99.0 |
Q & A
Q. What are the common synthetic routes to prepare cyclobutane-based esters with Boc-protected amino groups?
The compound can be synthesized via debenzylation of intermediates such as 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester. A typical method involves hydrogenolysis using palladium on carbon (10% loading) in ethanol under acidic conditions (pH ~3 adjusted with acetic acid) to yield the hydroxylated derivative . Alternative routes include hydrolysis of ethyl malonate derivatives or decarboxylation of 1,1-cyclobutanedicarboxylic acid precursors .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- NMR spectroscopy to confirm the presence of the Boc-protected amino group (characteristic tert-butyl signals at ~1.4 ppm) and ester functionality (ethyl group at ~1.2–1.4 ppm and carbonyl at ~170 ppm).
- HPLC-MS to assess purity and molecular weight (e.g., expected m/z for C13H23NO4 is 265.3).
- FT-IR to verify carbonyl stretches (~1740 cm<sup>-1</sup> for ester, ~1680 cm<sup>-1</sup> for carbamate) .
Q. What are the key challenges in handling cyclobutane derivatives during synthesis?
Cyclobutane rings are strained, making them prone to ring-opening under harsh conditions. To mitigate this:
- Use mild reaction temperatures (<60°C) and avoid strong acids/bases unless required for specific transformations (e.g., Boc deprotection with trifluoroacetic acid).
- Stabilize intermediates via hydrogen bonding or steric protection, as seen in the use of ethanol-acetic acid mixtures during debenzylation .
Advanced Research Questions
Q. How can reaction conditions be optimized for debenzylation of benzyloxy-protected cyclobutane intermediates?
Key parameters include:
- Catalyst loading : 10–20% palladium on carbon (dry or wet) for efficient hydrogenolysis.
- Solvent system : Ethanol (18–20 mL/g substrate) with acetic acid to maintain pH ~3, preventing side reactions like ester hydrolysis .
- Reaction monitoring : Track benzyl group removal via TLC (Rf shift) or in situ IR for hydroxyl group formation.
Q. What strategies address contradictions in stereochemical outcomes during cyclobutane functionalization?
For stereoselective synthesis:
- Employ chiral auxiliaries or catalysts (e.g., enantiopure sulfoxides, as in ) to control configurations at the cyclobutane carbon.
- Use diastereomeric crystallization for resolving racemic mixtures, particularly when synthesizing cis/trans isomers (e.g., cis-3-(methylamino)cyclobutane derivatives in ) .
Q. How do synthetic methodologies for 1,1-cyclobutanedicarboxylic acid derivatives compare in scalability and yield?
- Hydrolysis of ethyl malonate derivatives (): High yield (>80%) but requires careful pH control to avoid decarboxylation.
- Decarboxylation of 1-cyano-1-carboxycyclobutane ( ): Lower yield (~60%) but advantageous for introducing nitrile groups for further functionalization.
- Catalytic hydrogenolysis ( ): Scalable to gram quantities but limited by catalyst cost and substrate solubility .
Q. What advanced characterization techniques resolve ambiguities in cyclobutane ring conformations?
- X-ray crystallography : Provides definitive proof of ring puckering and substituent orientation (e.g., triclinic crystal structure in ).
- Dynamic NMR : Detects ring-flipping dynamics via temperature-dependent splitting of proton signals.
- DFT calculations : Model strain energies and predict reactive sites for functionalization .
Methodological Considerations
Q. How should researchers design experiments to minimize side reactions during ester hydrolysis?
- Controlled conditions : Use aqueous NaOH/EtOH at 0–5°C to hydrolyze esters without cleaving the Boc group.
- In situ quenching : Neutralize reaction mixtures immediately post-hydrolysis to prevent decarboxylation.
- Protecting group compatibility : Verify that the Boc group remains intact via <sup>13</sup>C NMR (quaternary carbon at ~80 ppm) .
Q. What are the best practices for storing and handling moisture-sensitive cyclobutane derivatives?
- Store under inert gas (N2 or Ar) at –20°C in sealed containers with desiccants.
- Avoid prolonged exposure to light, which can induce ring strain-related degradation.
- For hygroscopic intermediates (e.g., acid chlorides in ), use anhydrous solvents and glovebox techniques .
Data Analysis and Contradictions
Q. How can conflicting spectral data for cyclobutane derivatives be resolved?
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., cyclobutanemethanol in ).
- Isotopic labeling : Use <sup>13</sup>C-enriched substrates to distinguish overlapping carbonyl signals.
- Computational modeling : Match experimental IR/Raman spectra with DFT-predicted vibrational modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
